molecular formula C5H6F2O3 B12858208 2,2-Difluoro-3,3-Dimethoxycyclopropanone

2,2-Difluoro-3,3-Dimethoxycyclopropanone

Cat. No.: B12858208
M. Wt: 152.10 g/mol
InChI Key: TWYKZCPCCBWJRJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-3,3-Dimethoxycyclopropanone is an organic compound characterized by a cyclopropane ring substituted with two fluorine atoms and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3,3-Dimethoxycyclopropanone typically involves the reaction of difluorocarbene with appropriate cyclopropane precursors. One common method includes the use of sodium chlorodifluoroacetate as a difluorocarbene precursor, which reacts with enaminones under mild conditions to form the desired cyclopropane derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-free and additive-free conditions is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3,3-Dimethoxycyclopropanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols .

Scientific Research Applications

2,2-Difluoro-3,3-Dimethoxycyclopropanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-3,3-Dimethoxycyclopropanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy groups further modulate its reactivity and solubility, making it suitable for diverse applications .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-3,3-Dimethoxycyclopropanone is unique due to its combination of difluoro and dimethoxy substituents, which confer distinct reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical reactions and interactions .

Properties

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

2,2-difluoro-3,3-dimethoxycyclopropan-1-one

InChI

InChI=1S/C5H6F2O3/c1-9-5(10-2)3(8)4(5,6)7/h1-2H3

InChI Key

TWYKZCPCCBWJRJ-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=O)C1(F)F)OC

Origin of Product

United States

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